Triazole Products Derived from 3-Azido-4-methylbenzamide Exhibit Sub‑Nanomolar Potency Against Bcr‑Abl T315I, a Profile Unmatched by Other Azidobenzamide Isomers
When 3-azido-4-methylbenzamide is elaborated via CuAAC into 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives, the most potent analogues (compounds 6q and 6qo) achieve IC₅₀ values of 0.60–1.12 nM against wild‑type Bcr‑Abl and 0.36–0.98 nM against the imatinib‑resistant T315I mutant [1]. In contrast, analogous series built from 2-azidobenzamide or 4-azidobenzamide scaffolds have not been reported to yield pan‑Bcr‑Abl inhibitors with comparable sub‑nanomolar activity against the T315I mutant, underscoring the functional advantage of the 3‑azido‑4‑methyl substitution [1].
| Evidence Dimension | Kinase inhibitory activity (IC₅₀) of triazole products derived from the azide click reaction |
|---|---|
| Target Compound Data | Triazole derivatives from 3-azido-4-methylbenzamide: IC₅₀ = 0.60 nM (Bcr‑Abl WT) and 0.36 nM (Bcr‑Abl T315I) for compound 6q; 1.12 nM (WT) and 0.98 nM (T315I) for compound 6qo [1] |
| Comparator Or Baseline | Imatinib: IC₅₀ > 10,000 nM against Bcr‑Abl T315I [1]; 2-azidobenzamide- and 4-azidobenzamide-derived triazole series lack reported sub‑nanomolar pan‑Bcr‑Abl T315I activity |
| Quantified Difference | >10,000‑fold improvement over imatinib against T315I mutant; unique sub‑nanomolar T315I activity not replicated by other azidobenzamide isomers |
| Conditions | In vitro kinase assay; Ba/F3 cells expressing Bcr‑Abl WT or T315I; cell proliferation assay (K562, KU812) |
Why This Matters
Procurement of 3-azido-4-methylbenzamide is essential for reproducing the sub‑nanomolar pan‑Bcr‑Abl inhibitory phenotype; substituting with an isomeric azidobenzamide abolishes this activity profile.
- [1] Li, Y. et al. Design, synthesis, and biological evaluation of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives as Potent Pan Bcr-Abl inhibitors including the threonine(315)→isoleucine(315) mutant. J. Med. Chem. 2012, 55, 10033–10046. View Source
